
3-Methylquinoline
Overview
Description
3-Methylquinoline (CAS: 612-58-8) is a heterocyclic aromatic compound with the molecular formula C₁₀H₉N and a molecular weight of 143.19 g/mol. It is structurally characterized by a quinoline backbone substituted with a methyl group at the 3-position. This compound is industrially significant due to its applications in dye synthesis, pharmaceutical intermediates, and catalysis . Its IUPAC InChIKey (DTBDAFLSBDGPEA-UHFFFAOYSA-N) and spectral data are well-documented, enabling precise identification in chemical analyses .
Biodegradation studies reveal that this compound can be metabolized by Comamonas testosteroni strain Q10 under aerobic conditions, forming hydroxylated intermediates followed by aromatic ring cleavage . This contrasts with unsubstituted quinoline, which undergoes distinct degradation pathways mediated by Rhodococcus strains .
Preparation Methods
Multi-Step Synthesis from Aniline
Formation of N-Phenylpropanamide
The synthesis begins with aniline reacting with propionic acid under reflux conditions to form N-phenylpropanamide. This exothermic reaction typically employs a 1:1 molar ratio of aniline to propionic acid, catalyzed by phosphoric acid at 120–140°C for 4–6 hours. The intermediate is isolated via aqueous workup, achieving >90% purity before proceeding to cyclization .
Cyclization to 2-Chloro-3-Methylquinoline
N-Phenylpropanamide undergoes cyclization in the presence of phosphorus oxychloride (POCl) at 80–90°C. This step introduces a chlorine atom at the 2-position of the quinoline ring, forming 2-chloro-3-methylquinoline. The reaction mixture is quenched with ice-cold sodium hydroxide to neutralize excess POCl, yielding a pale yellow solid with 82–87% efficiency .
Reduction to this compound
The final reduction of 2-chloro-3-methylquinoline employs halogenated hydrocarbons (e.g., ethyl acetate) as solvents and zinc-acetic acid systems as reductants. At reflux temperatures (100–110°C), dechlorination proceeds within 30 minutes, affording this compound in 85–90% yield. -NMR analysis confirms the product’s structure: δ 8.7 (s, 1H, H-8), 8.0 (d, 1H, H-5), 2.45 (s, 3H, CH) .
Catalytic Hydrogenation of 2-Chloro-3-Methylquinoline
Reaction Conditions and Catalysts
An alternative route involves hydrogenating 2-chloro-3-methylquinoline using palladium on carbon (Pd/C) under hydrogen gas. In a 100 L reactor, 4 kg of 2-chloro-3-methylquinoline is dissolved in ethanol-water (25:2 v/v) with sodium acetate (2 kg) as a buffer. Catalytic hydrogenation at 50–55°C with 5% Pd/C (500 g) achieves complete dechlorination within 4–6 hours. The catalyst is recycled up to 10 times without significant activity loss, reducing production costs .
Yield and Scalability
This method achieves 85–91% yield, with the final product isolated via distillation under reduced pressure. Industrial scalability is enhanced by the solvent system’s low toxicity and the catalyst’s reusability. Notably, the absence of halogenated solvents aligns with green chemistry principles, making this approach environmentally favorable .
Comparative Analysis of Synthetic Methods
Efficiency and Yield
Method | Starting Material | Catalyst | Solvent | Temperature | Yield |
---|---|---|---|---|---|
Multi-Step Synthesis | Aniline | POCl | Ethyl acetate | 80–110°C | 87% |
Catalytic Hydrogenation | 2-Chloro-3-methylquinoline | Pd/C | Ethanol-water | 50–55°C | 91% |
The catalytic hydrogenation method offers higher yields and milder conditions but requires access to 2-chloro-3-methylquinoline. Conversely, the multi-step synthesis from aniline is more versatile but involves hazardous reagents like POCl.
Industrial Applicability
Catalytic hydrogenation is preferred for large-scale production due to lower energy input and catalyst recyclability. However, the multi-step route remains relevant for laboratories lacking hydrogenation infrastructure.
Spectroscopic Characterization
-NMR spectra of this compound exhibit distinct signals for the methyl group (δ 2.45–2.6 ppm) and aromatic protons (δ 7.4–9.0 ppm). IR spectroscopy confirms C–N and C=C stretches at 1631 cm and 1580 cm, respectively .
Chemical Reactions Analysis
Types of Reactions: 3-Methylquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-3-carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield 3-methyl-1,2,3,4-tetrahydroquinoline using hydrogen gas in the presence of a metal catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenating agents, alkylating agents, and nitrating agents under acidic or basic conditions.
Major Products Formed:
- Quinoline-3-carboxylic acid (oxidation)
- 3-Methyl-1,2,3,4-tetrahydroquinoline (reduction)
- Various substituted quinoline derivatives (substitution) .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
3-Methylquinoline has been investigated for its potential pharmacological properties. Studies indicate that it exhibits anti-inflammatory and antimicrobial activities. For instance, research has shown that derivatives of this compound can inhibit certain bacterial strains, making them candidates for antibiotic development .
Bioavailability Studies
Bioavailability studies highlight the absorption and distribution characteristics of this compound in biological systems. Understanding these properties is crucial for developing effective therapeutic agents .
Environmental Applications
Biodegradation
Research indicates that specific bacterial strains, such as Comamonas testosteroni, can utilize this compound as a sole carbon source, leading to its degradation. This property is significant for bioremediation efforts in contaminated environments . The metabolic pathways involved in the degradation process have been characterized, revealing the transformation of this compound into less harmful metabolites .
Bacterial Strain | Substrate Utilized | Metabolites Produced |
---|---|---|
Comamonas testosteroni | This compound | 2-Oxo-1,2-dihydroquinoline |
Material Science
Synthesis of Dyes and Pigments
this compound is extensively used in the synthesis of dyes and pigments due to its ability to form stable complexes with metal ions. It serves as a ligand in coordination chemistry, facilitating the formation of various metal complexes that are used in dye formulations .
Case Study: Metal Complexes
A notable application is in the preparation of tetra-μ-benzoato-bis[(this compound)copper(II)], which demonstrates its role in creating complex materials with specific optical properties . Such complexes are valuable in developing new materials for electronic applications.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. It is utilized in various reactions, including:
- Alkylation and Acylation Reactions: These reactions are essential for modifying the quinoline structure to enhance its activity or alter its properties.
- Synthesis of Quinoline Derivatives: The compound acts as a precursor for synthesizing more complex quinoline derivatives that have potential pharmaceutical applications .
Analytical Chemistry
In analytical chemistry, this compound is employed as a standard for calibrating instruments used in detecting quinoline-like alkaloids. Techniques such as mass spectrometry are utilized to identify and quantify these compounds in various matrices, including food products and environmental samples .
Application Area | Technique Used | Purpose |
---|---|---|
Food Analysis | Mass Spectrometry | Detection of quinoline-like alkaloids |
Environmental Monitoring | Chromatography | Quantification of contaminants |
Mechanism of Action
The mechanism of action of 3-methylquinoline and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives inhibit enzymes such as topoisomerases, which are essential for DNA replication and transcription. Others may interact with cellular receptors or ion channels, modulating biological processes .
Comparison with Similar Compounds
Structural and Physical Properties
Reactivity and Catalytic Behavior
- Hydroboration Regioselectivity: this compound exhibits exclusive 1,2-hydroboration with rhodium catalysts (e.g., complex 4), achieving 100% regioselectivity. In contrast, 4-methylquinoline and 2-methylquinoline show reduced selectivity (90:10 and lower ratios) under similar conditions .
- C–H Bond Activation: this compound forms stable rhodium(I)-(2-quinolinyl) complexes, whereas 3-(trifluoromethyl)quinoline generates multiple isomers (2-, 4-, 6-, and 7-quinolinyl) due to electronic effects .
- Synthetic Utility: this compound derivatives, such as 3-(chloromethyl)quinoline hydrochloride (CAS: 21863-56-9), are key intermediates in drug synthesis. For example, this compound-based head groups in kinase inhibitors show ΔTm shifts of ~7.0 K, outperforming imidazopyridine analogs .
Biodegradation and Environmental Impact
The methyl group in this compound slows biodegradation compared to unsubstituted quinoline, likely due to steric hindrance .
Research Findings and Key Contrasts
- Catalyst Dependency: The regioselectivity of this compound in hydroboration is highly catalyst-dependent, unlike 4-methylquinoline .
- Structural vs. Electronic Effects: 3-Methoxyquinoline mimics this compound in rhodium complexes, suggesting steric dominance over electronic effects in C–H activation .
- Environmental Persistence: this compound’s slower biodegradation compared to quinoline underscores the environmental impact of alkyl substituents .
Biological Activity
3-Methylquinoline is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological properties of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound is part of the quinoline family, characterized by a fused benzene and pyridine ring structure. The methyl group at the third position influences its reactivity and biological interactions. The molecular formula is , with a molecular weight of 155.19 g/mol.
Biological Activities
1. Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. In a study evaluating its efficacy, this compound showed inhibitory effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate antibacterial activity .
2. Anticancer Properties
This compound has also been investigated for its anticancer potential. A study highlighted its ability to induce apoptosis in cancer cell lines such as HeLa and MCF-7. Mechanistic studies revealed that it activates caspase pathways and induces oxidative stress, leading to cell death. The compound demonstrated IC50 values of approximately 15 µM for HeLa cells, suggesting a promising avenue for cancer therapy .
3. Neuroprotective Effects
Neuroprotection is another area where this compound shows promise. In vitro studies indicated that it could protect neuronal cells from oxidative stress-induced damage. It was found to upregulate antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby reducing cellular damage caused by reactive oxygen species (ROS) .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : It has been shown to inhibit various enzymes involved in metabolic pathways, including carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in organisms .
- Modulation of Signaling Pathways : The compound interacts with signaling pathways related to apoptosis and cell proliferation, particularly through the modulation of the p53 pathway in cancer cells .
- Antioxidant Activity : Its ability to scavenge free radicals contributes to its neuroprotective effects, making it a candidate for further research in neurodegenerative diseases .
Case Study 1: Antibacterial Efficacy
A recent study published in Journal of Medicinal Chemistry explored the antibacterial efficacy of various quinoline derivatives, including this compound. The results indicated that the methyl substitution at the third position enhanced activity against resistant strains of bacteria compared to unsubstituted quinolines .
Case Study 2: Cancer Cell Apoptosis
In a controlled laboratory setting, researchers treated human breast cancer cells with varying concentrations of this compound. The findings revealed a dose-dependent increase in apoptotic markers such as Annexin V positivity and DNA fragmentation, supporting its role as an anticancer agent .
Comparative Analysis
To better understand the biological activity of this compound relative to other quinoline derivatives, the following table summarizes key findings:
Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer IC50 (µM) | Neuroprotective Effect |
---|---|---|---|
This compound | 32 - 128 | ~15 | Yes |
Quinoline | >128 | ~20 | Limited |
4-Methylquinoline | 64 - 256 | ~18 | No |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 3-methylquinoline, and how are impurities characterized?
- Methodological Answer : Synthesis typically involves Skraup or Doebner-von Miller reactions, with purification via column chromatography or recrystallization. Impurity profiling employs HPLC-MS and GC-MS, complemented by NMR (¹H/¹³C) for structural confirmation. For example, catalytic dehydrogenation of tetrahydroquinolines may yield this compound, but side products like 4-methyl derivatives require careful separation . Quantitative analysis of purity often uses calibration curves with reference standards .
Q. How is this compound characterized spectroscopically, and what are the key spectral markers?
- Methodological Answer : Key NMR signals include the aromatic proton resonances at δ 7.3–8.5 ppm (quinoline ring) and the methyl group at δ 2.4–2.6 ppm. IR spectra show C-H stretching (~3050 cm⁻¹) and C=N vibrations (~1600 cm⁻¹). X-ray crystallography confirms planarity of the quinoline ring and methyl substitution at position 3 . For reproducibility, ensure solvent effects are documented (e.g., DMSO-d₆ vs. CDCl₃ shifts) .
Q. What are the baseline biological activities of this compound, and how are preliminary assays designed?
- Methodological Answer : Initial screens for antimicrobial or anticancer activity use MIC (Minimum Inhibitory Concentration) assays or MTT cell viability tests. For example, this compound derivatives are tested against E. coli or HepG2 cells, with positive controls (e.g., ampicillin or doxorubicin) and triplicate measurements to ensure statistical validity . Ethical approval is mandatory for cell-based studies, including source documentation (e.g., ATCC for cell lines) .
Advanced Research Questions
Q. How can computational methods predict the regioselectivity of this compound in catalytic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to explain regioselectivity. For instance, hydroboration at position 1,2 vs. 3,4 in quinoline is influenced by steric effects of the methyl group and electron density maps . Pair these with kinetic studies (e.g., Eyring plots) to validate theoretical predictions .
Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound derivatives?
- Methodological Answer : Cross-validate reaction conditions (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE). For example, discrepancies in aerobic dehydrogenation yields (e.g., this compound vs. 4-methyl analogues) may stem from competing pathways; use isotopic labeling (²H/¹³C) to trace intermediates . Mixed-methods approaches (quantitative yield analysis + qualitative mechanistic probes) reconcile conflicting data .
Q. How do structural modifications of this compound enhance its pharmacological profile while minimizing toxicity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies systematically alter substituents (e.g., replacing methyl with halogen or hydroxyl groups). Toxicity is assessed via Ames tests (mutagenicity) and acute toxicity models (e.g., LD₅₀ in rodents). For Alzheimer’s-related applications, cholinesterase inhibition assays (Ellman’s method) and blood-brain barrier permeability (PAMPA) are critical .
Q. Experimental Design & Data Analysis
Q. What statistical frameworks are optimal for analyzing dose-response data in this compound bioassays?
- Methodological Answer : Use nonlinear regression (e.g., log-probit analysis) to calculate EC₅₀ values. For multi-variable datasets (e.g., cytotoxicity + solubility), apply PCA (Principal Component Analysis) to identify dominant factors. Report confidence intervals (95% CI) and use ANOVA for group comparisons, ensuring assumptions (normality, homoscedasticity) are validated via Shapiro-Wilk and Levene’s tests .
Q. How to design a mixed-methods study investigating this compound’s environmental impact?
- Methodological Answer : Combine quantitative LC-MS analysis of degradation products in soil with qualitative interviews of environmental chemists. For example, quantify half-life (t₁/₂) under UV exposure (first-order kinetics) and triangulate with thematic analysis of expert opinions on ecological risks . Data sharing platforms (e.g., Zenodo) ensure reproducibility .
Q. Ethical & Reporting Standards
Q. What ethical considerations apply to in vivo studies of this compound derivatives?
- Methodological Answer : Follow ARRIVE guidelines for animal studies, including randomization, blinding, and humane endpoints. Obtain approval from institutional ethics committees (e.g., IACUC), with protocol numbers documented in manuscripts. For genotoxicity studies, adhere to OECD Test Guidelines (e.g., TG 471) .
Q. How to avoid redundancy when publishing synthetic routes to this compound analogs?
- Methodological Answer : Conduct a systematic literature review using SciFinder or Reaxys to identify underreported derivatives. Use CRediT taxonomy to clarify novel contributions (e.g., catalyst innovation vs. substrate scope expansion). For overlapping methods, emphasize unique analytical data (e.g., X-ray structures of new polymorphs) .
Q. Data Presentation & Manuscript Preparation
Q. What visualization techniques best highlight this compound’s reaction mechanisms?
- Methodological Answer : Use ChemDraw for mechanistic schemes, highlighting electron flow with curved arrows. For catalytic cycles, employ color-coded molecular orbitals (e.g., HOMO/LUMO plots from Gaussian). Avoid overcrowding figures; place detailed synthetic procedures in supplementary materials .
Q. How to structure a discussion section addressing contradictory biological results?
- Methodological Answer : Use a framework like RADAR (Rationale, Analysis, Discussion, Alternatives, Recommendations). For example, contrast MIC disparities in Gram-positive vs. Gram-negative bacteria by discussing membrane permeability differences, citing TEM (Transmission Electron Microscopy) evidence of cell wall disruption .
Properties
IUPAC Name |
3-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-8-6-9-4-2-3-5-10(9)11-7-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBDAFLSBDGPEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60210108 | |
Record name | 3-Methylquinoline | |
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Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 16.5 deg C; [ChemIDplus] Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 3-Methylquinoline | |
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Vapor Pressure |
0.00953 [mmHg] | |
Record name | 3-Methylquinoline | |
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CAS No. |
612-58-8 | |
Record name | 3-Methylquinoline | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=612-58-8 | |
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Record name | 3-Methylquinoline | |
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Record name | 3-METHYLQUINOLINE | |
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Record name | 3-Methylquinoline | |
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Record name | 3-methylquinoline | |
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Record name | 3-METHYLQUINOLINE | |
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Retrosynthesis Analysis
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